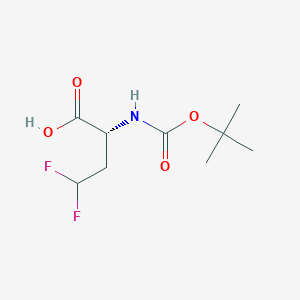

(2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

These compounds are characterized by the presence of a carboxylic acid derivative in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom, forming an ester group . This compound is often used in peptide synthesis due to its protective tert-butyloxycarbonyl (Boc) group, which helps in preventing unwanted side reactions during the synthesis process .

Preparation Methods

The synthesis of (2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid typically involves the use of tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group. This method is advantageous for synthesizing hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge in using Boc solid-phase peptide synthesis (SPPS) is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . Industrial production methods often involve the use of di-tert-butyl pyrocarbonate for the preparation of Boc derivatives of amino acids .

Chemical Reactions Analysis

(2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

(2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid has several scientific research applications:

Chemistry: It is used in peptide synthesis as a protective group to prevent unwanted side reactions.

Biology: The compound is used in the synthesis of peptides that are studied for their biological activity.

Medicine: Peptides synthesized using this compound can be used in drug development and therapeutic research.

Industry: The compound is used in the production of various peptides and other organic compounds.

Mechanism of Action

The mechanism of action of (2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid involves its role as a protective group in peptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the amino group of the peptide from unwanted reactions during the synthesis process. This protection is achieved by forming a stable ester linkage that can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrogen fluoride (HF) . The molecular targets and pathways involved in this process are primarily related to the chemical reactivity of the Boc group and its interactions with other reagents used in peptide synthesis .

Comparison with Similar Compounds

(2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid can be compared with other similar compounds, such as:

(2R)-2-(tert-Butoxycarbonylamino)-5-hexenoic acid: This compound also contains a Boc-protected amino group and is used in peptide synthesis.

tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs): These compounds are used as starting materials in dipeptide synthesis with commonly used coupling reagents.

Di-tert-butyl pyrocarbonate derivatives: These compounds are used in the preparation of Boc derivatives of amino acids.

The uniqueness of this compound lies in its specific structure, which includes the difluorobutanoic acid moiety, providing distinct chemical properties and reactivity compared to other Boc-protected compounds.

Biological Activity

(2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid is an amino acid derivative notable for its unique structural features, including the presence of two fluorine atoms. This compound has garnered attention in various fields such as medicinal chemistry, biochemistry, and materials science due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H15F2NO4, with a molecular weight of 239.22 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents. The fluorine atoms contribute to the compound's lipophilicity and metabolic stability, making it a subject of interest in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C9H15F2NO4 |

| Molecular Weight | 239.22 g/mol |

| CAS Number | 467442-20-2 |

| Density | 1.222 g/cm³ |

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The fluorine atoms enhance binding affinity and selectivity towards specific molecular targets, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in therapeutic contexts.

- Protein Modification : Its structure allows for potential modifications to proteins, impacting their function and stability.

Biological Applications

Research indicates that this compound has several promising applications:

- Drug Development : Investigated for its potential as a lead compound in the development of new pharmaceuticals with improved bioavailability.

- Biochemical Research : Used as a building block in synthesizing fluorinated compounds that can serve as probes in biological studies.

- Material Science : Its unique properties make it suitable for developing advanced materials such as fluorinated polymers.

Study 1: Enzyme Interaction

A study published in Journal of Medicinal Chemistry explored the interaction of this compound with certain enzymes involved in amino acid metabolism. Results indicated that the compound exhibited significant inhibitory activity against these enzymes, suggesting its potential use in metabolic disorders.

Study 2: Synthesis of Fluorinated Pharmaceuticals

In another research article from Bioorganic & Medicinal Chemistry Letters, the synthesis of various fluorinated derivatives using this compound was reported. The derivatives showed enhanced pharmacokinetic profiles compared to non-fluorinated counterparts, highlighting the advantages of incorporating fluorine into drug design.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (2R)-2-Amino-4-chlorobutanoic acid | Contains chlorine instead of fluorine | Moderate enzyme inhibition |

| (2R)-2-Amino-4,4-dichlorobutanoic acid | Contains two chlorine atoms | Lower metabolic stability |

| (2R)-2-Amino-4-fluorobutanoic acid | Contains one fluorine atom | Improved binding affinity |

The presence of two fluorine atoms in this compound significantly enhances its stability and biological activity compared to its analogs.

Properties

IUPAC Name |

(2R)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO4/c1-9(2,3)16-8(15)12-5(7(13)14)4-6(10)11/h5-6H,4H2,1-3H3,(H,12,15)(H,13,14)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCLBCNDXKDPDT-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.